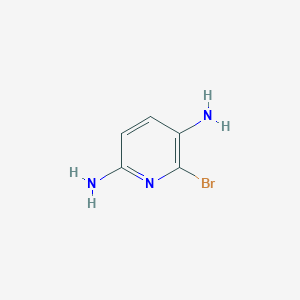

6-Bromopyridine-2,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVOVYAOKTWFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857599 | |

| Record name | 6-Bromopyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260850-28-9 | |

| Record name | 6-Bromopyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 6-Bromopyridine-2,5-diamine

Abstract

6-Bromopyridine-2,5-diamine is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of its two nucleophilic amino groups and a bromine atom suitable for cross-coupling reactions makes it a versatile scaffold.[3] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, predicting physiological behavior, and ensuring the development of robust drug candidates. This guide provides an in-depth analysis of the essential physicochemical characteristics of this compound, complete with detailed experimental protocols, data interpretation, and insights into its application in drug discovery.

Chemical Identity and Core Properties

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is functionalized with a bromine atom at position 6 and two amine groups at positions 2 and 5. This arrangement of electron-donating amino groups and an electron-withdrawing bromine atom dictates its electronic properties, reactivity, and acid-base character.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromopyridin-2,5-diamin | N/A |

| CAS Number | 1260850-28-9 | [4] |

| Molecular Formula | C₅H₆BrN₃ | [4] |

| Molecular Weight | 188.03 g/mol | [4] |

| Appearance | Solid (Form may vary) | |

| Melting Point | Data not consistently available; related isomers melt in the range of 80-135 °C. | [5] |

| Boiling Point | Predicted for isomer (6-bromo-2,3-diamine): 345.2±37.0 °C | [6] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) in a dark place. | [7] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amine groups. The amine (N-H) protons typically appear as broad signals between 3-5 ppm for aromatic amines, and their chemical shift can be concentration-dependent.[8][9] The two aromatic protons (at C3 and C4) will appear further downfield, likely in the 6.0-8.0 ppm range, deshielded by the aromatic ring current. Their specific shifts and coupling patterns are influenced by the electronic effects of the bromo and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to nitrogen (C2, C6) and bromine (C6) will be significantly shifted. Aromatic amine C-N bonds typically show resonances in the 120-135 cm⁻¹ region.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, a primary aromatic diamine, the spectrum is characterized by the following absorptions:

-

N-H Stretching: As a primary amine (-NH₂), two distinct, sharp-to-moderately broad bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[8]

-

N-H Bending (Scissoring): A strong absorption between 1580-1650 cm⁻¹ is characteristic of the N-H bending vibration of primary amines.[8]

-

C-N Stretching: The stretching vibration for aromatic C-N bonds typically appears in the 1250-1335 cm⁻¹ range.[8]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 187 and 189.

Solubility and Acid-Base Properties (pKa)

The solubility and ionization state (governed by pKa) of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

Solubility Profile

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Low to Slight | The hydrophobic bromopyridine backbone limits aqueous solubility, though the amine groups can hydrogen bond with water. |

| DMSO | Soluble | A strong organic solvent capable of dissolving a wide range of compounds.[10] |

| Methanol/Ethanol | Soluble | Polar protic solvents that can interact with the amine functional groups. |

| Dichloromethane | Moderately Soluble | A less polar solvent, solubility may be limited. |

| Diethyl Ether | Slightly Soluble | A nonpolar solvent, expected to be a poor solvent for this polar compound. |

Acid-Base Dissociation Constant (pKa)

The pKa values determine the charge state of the molecule at a given pH. For a diamino-pyridine, there are three potential protonation sites: the two exocyclic amino groups and the pyridine ring nitrogen. The pyridine nitrogen is generally less basic than the exocyclic amino groups due to the sp² hybridization of the nitrogen atom. The electron-donating nature of the amino groups increases the basicity of the ring nitrogen compared to unsubstituted pyridine, while the electron-withdrawing bromine atom decreases it. The pKa of a base refers to the pKa of its conjugate acid.[11] The pH-solubility profile for a basic compound typically shows higher solubility at pH values below its pKa, where the ionized form predominates.[10]

Experimental Methodologies

Accurate and reproducible measurement of physicochemical properties is essential. The following section details standardized protocols for key characterization experiments.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors (1965), remains the gold standard for determining thermodynamic equilibrium solubility.[12][13]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, screw-cap vial. The presence of undissolved solid is necessary to ensure saturation.[14]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. Equilibration time is critical and should be sufficient to reach a steady state, typically 24-72 hours.[14][15]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

}

Workflow for Solubility Determination (Shake-Flask Method)

Protocol for Spectroscopic Analysis (NMR)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Solvent Selection: DMSO-d₆ is often a good choice for aromatic amines as it can help resolve N-H proton signals that might otherwise exchange too rapidly.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

Acquisition: Acquire the ¹H spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).[16] Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

¹³C Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign signals to specific protons and confirm the molecular structure.

Synthesis, Stability, and Relevance in Drug Discovery

Synthesis Overview

The synthesis of substituted diaminopyridines often involves multi-step sequences. Common strategies for related compounds include the regioselective bromination of an aminopyridine precursor, followed by nitration and subsequent reduction of the nitro group to an amine.[17] Another approach involves the selective amination of a di-brominated pyridine precursor, which can be achieved using copper-catalyzed C-N bond-forming reactions.[18][19] The choice of route depends on factors like starting material availability and the desired regioselectivity.[20]

}

Synthetic utility of this compound.

Stability and Handling

Based on safety data for related compounds, this compound should be handled with care. It is stable under recommended storage conditions (refrigerated, inert atmosphere).[21] It is incompatible with strong oxidizing agents.[21] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a chemical fume hood.

Significance in Drug Discovery

This compound is a valuable scaffold because its functional groups allow for controlled, sequential chemical modifications.

-

Fused Ring Systems: The adjacent 2,5-diamine arrangement is a precursor for forming fused heterocyclic systems like imidazo[4,5-b]pyridines. These structures are structural analogs of endogenous purines and can interact with biological targets such as protein kinases.[2]

-

Structure-Activity Relationship (SAR) Exploration: The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows chemists to systematically modify that position of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

The physicochemical properties discussed herein—solubility, pKa, and stability—are critical for the successful application of this building block. Poor solubility can hinder reaction efficiency and complicate biological testing, while an understanding of the compound's pKa is essential for designing molecules with appropriate absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound is a high-value intermediate in pharmaceutical research. Its utility is directly linked to its distinct physicochemical characteristics. A thorough understanding and precise measurement of its solubility, spectral properties, and acid-base chemistry are indispensable for its effective use in the synthesis of next-generation therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers to harness the full potential of this versatile chemical scaffold.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). China Medical Association. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

6-BROMOPYRIDINE-2,3-DIAMINE. (2024). ChemBK. [Link]

-

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde. (2023). MDPI. [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. [Link]

-

Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. (n.d.). The Royal Society of Chemistry. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). ResearchGate. [Link]

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2025). ResearchGate. [Link]

-

Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Electronic Supporting Information. (n.d.). University of Cambridge. [Link]

-

2-Amino-6-bromopyridine. (n.d.). PubChem. [Link]

-

Sample IR spectra. (n.d.). University of Calgary. [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]

-

The development of a practical and reliable large-scale synthesis of 2, 6-diamino-4-bromopyridine. (2003). American Chemical Society. [Link]

-

6-BROMOPYRIDINE-2,3-DIAMINE. (2024). ChemBK. [Link]

-

pKa values bases. (n.d.). Chair of Analytical Chemistry. [Link]

-

IR spectra of diamine. (n.d.). ResearchGate. [Link]

- pKa Data Compiled by R. Williams. (n.d.). [Source URL not available in provided text].

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 6-Bromopyridine-2,5-diamine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility profile of 6-Bromopyridine-2,5-diamine, a key intermediate in contemporary drug discovery. While quantitative experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally analogous compounds to present a scientifically grounded, predictive solubility profile. Furthermore, it offers detailed, field-proven protocols for researchers to determine precise solubility in their own laboratories, ensuring methodological rigor and data integrity. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the intricate process of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its therapeutic potential and developability.[1][2] Poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates.[1] Consequently, a comprehensive understanding of a compound's solubility in a variety of solvent systems is not merely an academic exercise but a critical prerequisite for successful formulation development, toxicological assessment, and the design of robust synthetic routes.[2]

This compound (CAS: 1260850-28-9, Molecular Formula: C₅H₆BrN₃) is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry. Its structural motifs are prevalent in a range of biologically active molecules. This guide will delve into the predicted solubility of this compound and provide the necessary protocols to quantify it, thereby facilitating its seamless integration into drug discovery workflows.

Predicted Solubility Profile of this compound

Based on data from analogous compounds such as 2,3-Diamino-5-bromopyridine and various diaminopyridines, the following solubility profile is anticipated:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of two amino groups and the nitrogen in the pyridine ring allows for hydrogen bonding with water. However, the hydrophobic bromine atom and the overall aromatic character may limit extensive solubility. Conflicting reports for the isomer 2,3-Diamino-5-bromopyridine suggest solubility is likely low and may be temperature-dependent.[3][4] |

| Methanol | Soluble | The polarity and hydrogen bonding capability of methanol are expected to effectively solvate the polar functional groups of the molecule. The isomer 2,3-Diamino-5-bromopyridine is reported to be soluble in methanol.[3][4][5] | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should lead to good solubility.[6][7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, particularly those with hydrogen bond donors. The isomer 2,3-Diamino-5-bromopyridine is reported to be soluble in DMSO.[3][5] |

| Acetone | Moderately Soluble | Acetone's polarity should allow for some degree of solubility, though likely less than in more polar solvents like DMSO and methanol. | |

| Dichloromethane (DCM) | Sparingly Soluble | As a less polar solvent, DCM is expected to be a poorer solvent for this polar molecule. | |

| Ethyl Acetate | Sparingly Soluble | Similar to DCM, the lower polarity of ethyl acetate suggests limited solubility. | |

| Nonpolar | Hexane | Insoluble | The significant difference in polarity between the highly polar solute and nonpolar hexane would result in negligible solubility, following the "like dissolves like" principle. |

Disclaimer: This table presents a predictive solubility profile based on the analysis of structurally related compounds. It is imperative for researchers to experimentally verify these predictions using the protocols outlined in the subsequent sections.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[3] This protocol provides a detailed, step-by-step methodology for its implementation.

Principle

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated with the solute. The concentration of the dissolved compound in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetone, Dichloromethane, Ethyl Acetate, Hexane) of appropriate purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the following diagram:

Caption: Workflow for Quantitative Solubility Determination

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg to a 4 mL vial). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Accurately add a known volume of the desired solvent (e.g., 2 mL) to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker with the temperature controlled at a specific value (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method. A calibration curve with known concentrations of this compound should be prepared in the same solvent.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Report the solubility in standard units such as milligrams per milliliter (mg/mL) or grams per liter (g/L) at the specified temperature.

-

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the handling precautions for structurally similar brominated pyridine derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures:

Caption: Hazard Control Hierarchy

Conclusion

While the precise quantitative solubility of this compound awaits thorough experimental determination, this guide provides a robust, scientifically-backed predictive framework and the necessary experimental protocols to empower researchers in their drug discovery efforts. The provided shake-flask methodology, coupled with appropriate analytical techniques, will enable the generation of reliable solubility data. By understanding and quantifying the solubility of this key building block, scientists can optimize reaction conditions, streamline purification processes, and make more informed decisions in the development of novel therapeutics.

References

-

PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. Retrieved from [Link]

-

LookChem. (2023). What is the solubility of 2 6 diaminopyridine?. Retrieved from [Link]

-

ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (n.d.). Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines. Retrieved from [Link]

-

PMC. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Bromopyridine-2,3-diamine. Retrieved from [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Retrieved from [Link]

-

Physical Sciences Data Infrastructure. (2026). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

Three Chongqing Chemdad Co. (n.d.). 6-BROMOPYRIDINE-2,3-DIAMINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Bromopyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridine-2,5-diamine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of complex target molecules necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability. This guide provides a comprehensive framework for evaluating the thermal behavior of this compound. While specific experimental data for this compound is not extensively published, this document outlines the critical analytical methodologies, presents a predictive analysis of its decomposition based on its chemical structure and data from analogous compounds, and details the expected hazardous byproducts. The protocols and interpretive guidance herein are designed to equip scientists with the necessary tools to ensure safety, optimize reaction conditions, and guarantee the integrity of this vital chemical intermediate.

Introduction: The Significance of Thermal Stability

This compound (CAS 1260850-28-9) is a substituted pyridine derivative whose structural features—a bromine atom and two amine functional groups—make it a versatile precursor for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The process of drug development, from synthesis to formulation and storage, involves various thermal stresses. Therefore, understanding a compound's thermal stability is not merely an academic exercise; it is a critical component of risk assessment, process control, and quality assurance.

Thermal decomposition can lead to:

-

Loss of Product Yield: Degradation of the starting material during a thermally driven reaction.

-

Formation of Impurities: Generation of undesired byproducts that can be difficult to separate and may possess their own toxicological profiles.

-

Safety Hazards: Uncontrolled exothermic decomposition can lead to runaway reactions, pressure buildup, and the release of toxic gases.[1]

This guide provides the foundational knowledge and detailed protocols for investigating the thermal properties of this compound using standard thermal analysis techniques.

Predicted Thermal Behavior and Decomposition Products

The thermal stability of an organic molecule is intrinsically linked to its structure. The this compound molecule contains several key features that dictate its decomposition profile:

-

Pyridine Ring: A generally stable aromatic system, but susceptible to degradation at high temperatures.

-

Amino Groups (-NH₂): These groups can undergo oxidation and are often involved in initial decomposition steps.

-

Carbon-Bromine (C-Br) Bond: This is typically the weakest bond in the molecule and a likely initiation point for thermal decomposition. Cleavage of this bond would release a bromine radical.[2]

Based on safety data sheets for this compound and its isomers, thermal decomposition is expected to release hazardous gases.[1]

Table 1: Predicted Decomposition Products and Associated Hazards

| Decomposition Product | Chemical Formula | Hazard Classification |

|---|---|---|

| Carbon Monoxide | CO | Acutely toxic, flammable |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

| Nitrogen Oxides | NOx | Toxic, respiratory irritants |

| Hydrogen Halides (HBr) | HBr | Corrosive, toxic, severe respiratory irritant |

The liberation of these substances underscores the necessity of handling the compound under well-ventilated conditions, especially during heating.

Core Methodologies for Thermal Analysis

A comprehensive thermal stability assessment is typically achieved by combining two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide complementary information about mass loss and energy changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time.[3] It precisely identifies the temperatures at which a material decomposes and the quantity of mass lost at each stage.

-

Instrument Preparation: Ensure the TGA instrument's microbalance is calibrated and the sample chamber is clean.

-

Sample Preparation: Place 3-5 mg of this compound into a standard aluminum or platinum TGA pan. Ensure an even distribution of the solid.

-

Atmosphere Selection: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Increase the temperature from 30 °C to a final temperature of 600 °C at a constant, linear heating rate of 10 °C/min. This rate is standard for initial screening.[4]

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass remaining on the y-axis against the temperature on the x-axis to generate a thermogram.

-

Calculate the first derivative of the mass loss curve (the DTG curve). The peaks of the DTG curve indicate the temperatures of the maximum rate of decomposition.

-

Determine the onset temperature (Tₒ) of decomposition, which signals the beginning of significant mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[5][6] It is used to detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 1-3 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.

-

Atmosphere Selection: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibration: Hold the sample and reference at 30 °C for 5 minutes.

-

Heating Ramp: Increase the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature is chosen to be high enough to encompass melting and decomposition events without damaging the instrument.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Integrate the area under the peaks to quantify the enthalpy change (ΔH) for each thermal event.

-

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of the analytical process is visualized below.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Data Interpretation and Decomposition Pathway

In the absence of published data, we can construct a hypothetical dataset based on the analysis of similar aromatic amines and halogenated pyridines.[4][7][8]

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 130-150 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. |

| Decomposition (Tₑₓₒ) | > 220 °C | A broad exothermic peak indicating an energetic decomposition process. | |

| TGA | Onset of Decomposition (Tₒ) | ~210 °C | The temperature at which the first significant mass loss begins. |

| Mass Loss Step 1 | ~42% loss | Corresponds to the cleavage of the C-Br bond and loss of the bromine atom (MW of Br is 79.9, MW of compound is 188.03; 79.9/188.03 ≈ 42.5%). |

| | Mass Loss Step 2 | > 42% loss | Subsequent fragmentation and decomposition of the diaminopyridine ring structure. |

Predicted Decomposition Pathway

The decomposition is likely initiated by the homolytic cleavage of the C-Br bond, the weakest covalent bond in the molecule. This generates a pyridinyl radical and a bromine radical, which can then propagate further decomposition reactions.

Caption: Predicted initial step in the thermal decomposition pathway.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use in research and development. This guide establishes a robust framework for this analysis, grounded in the established techniques of TGA and DSC. Although direct experimental data is sparse, the provided protocols and hypothetical analysis based on chemical principles offer a strong predictive model for its behavior.

Key Recommendations for Professionals:

-

Always perform a thermal analysis (TGA/DSC) before utilizing this compound in high-temperature reactions or new formulations.

-

Conduct all heating operations in a well-ventilated fume hood or with appropriate local exhaust ventilation to manage potentially toxic off-gassing.

-

Use the onset decomposition temperature identified by TGA as a guide for setting the maximum safe operating temperature for reactions and processes.

-

Consider the potential for exothermic decomposition when scaling up reactions, as this can pose a significant safety risk.

By adhering to these principles, researchers can mitigate risks, ensure the quality of their results, and handle this valuable chemical intermediate with the necessary scientific rigor and care.

References

- Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. J. Am. Chem. Soc. [Online].

- American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. American Chemical Society Publications. [Online].

- Request PDF. (2025). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. ResearchGate. [Online].

- PubMed. (n.d.). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. National Center for Biotechnology Information. [Online].

- Safety Data Sheet. (2009). Thermo Fisher Scientific. [Online].

- Sigma-Aldrich. (2024). Safety Data Sheet. MilliporeSigma. [Online].

- BenchChem. (2025). An In-depth Technical Guide to the Thermogravimetric Analysis of Bromotriphenylmethane. BenchChem. [Online].

- Bramchem Testing Lab. (n.d.). Thermogravimetric analysis (TGA). Bramchem. [Online].

- ResearchGate. (2020). Thermal gravimetric analysis (TGA) results for 1,4‐benzenediamine... ResearchGate. [Online]. Available: Ah-sS5ObYqlEJNw==)

Sources

- 1. fishersci.com [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bramchemtestinglab.com [bramchemtestinglab.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Potential of 6-Bromopyridine-2,5-diamine in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs.[1][2][3] Within this vast chemical space, 6-Bromopyridine-2,5-diamine emerges as a particularly compelling building block. Its unique arrangement of a bromine atom and two amino groups on a pyridine ring offers a versatile platform for creating structurally diverse molecules with significant therapeutic potential. This guide provides an in-depth analysis of the physicochemical properties, synthetic versatility, and key applications of this compound, with a primary focus on its role in the development of kinase inhibitors. We will explore structure-activity relationships, provide detailed experimental protocols, and offer insights into the future trajectory of this promising scaffold in drug discovery.

Introduction: The Strategic Value of the this compound Scaffold

Pyridine and its derivatives are fundamental heterocyclic structures in pharmaceutical sciences, valued for their ability to engage in various biological interactions.[4] The this compound scaffold is a "privileged structure," meaning it is a molecular framework that can provide ligands for more than one type of biological target. The strategic placement of its functional groups—two nucleophilic amino groups at positions 2 and 5, and a bromine atom at position 6 suitable for cross-coupling reactions—provides medicinal chemists with three distinct points for molecular elaboration. This trifecta of reactivity allows for the precise and controlled synthesis of complex molecules designed to interact with specific biological targets.

Key Structural Features and Their Implications:

-

2,5-Diamine Substitution: The two amino groups can act as hydrogen bond donors and acceptors, crucial for anchoring a molecule within a protein's binding site. Their relative positions allow for the formation of bidentate interactions or the extension of the molecule in different vectors.

-

6-Bromo Substituent: The bromine atom is a versatile synthetic handle. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the overall electronic properties and solubility of the molecule.

Physicochemical and Structural Properties

A thorough understanding of a scaffold's fundamental properties is critical for its effective application in drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₆BrN₃ | [5] |

| Molecular Weight | 188.03 g/mol | [5] |

| CAS Number | 1260850-28-9 | [5][6] |

| Appearance | Typically a solid | |

| Solubility | Generally soluble in organic solvents like alcohols, ethers, and ketones; slightly soluble in water.[7] |

The interplay of the electron-donating amino groups and the electron-withdrawing bromine atom and pyridine nitrogen creates a unique electronic profile that can be exploited in molecular design.

Synthetic Strategies and Versatility

The synthetic accessibility of a scaffold is paramount to its utility. This compound can be prepared through multi-step synthetic sequences, often involving nitration, reduction, and bromination of pyridine precursors.[7] However, its true value lies in its role as a versatile intermediate.

The differential reactivity of the functional groups allows for a regioselective and stepwise approach to building molecular complexity. For instance, one amino group can be selectively protected or reacted, followed by a cross-coupling reaction at the bromine position, and finally, derivatization of the second amino group. This controlled approach is essential for systematically exploring the structure-activity relationship (SAR) of a compound series.

Below is a generalized workflow illustrating the synthetic utility of the this compound core.

Caption: Synthetic pathways from this compound.

Core Application: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases contains key features, such as a "hinge" region, that can form critical hydrogen bonds with inhibitors. The 2,5-diaminopyridine scaffold is an excellent "hinge-binder," mimicking the adenine portion of ATP.

The development of inhibitors for kinases like Hematopoietic Progenitor Kinase 1 (HPK1) and Bruton's Tyrosine Kinase (Btk) showcases the power of this scaffold.[8][9]

Case Study: Design of HPK1 Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. The design of potent HPK1 inhibitors often starts with a hinge-binding scaffold. By modifying a known isoquinoline-3,8-diamine inhibitor, researchers developed a series of quinazoline-2,5-diamine derivatives with high inhibitory activity.[8] This principle of "scaffold hopping," where one core is replaced by a bioisosterically similar one, is a common strategy in drug design.[10][11][12] this compound represents a prime candidate for such a strategy, offering a different vector for the 6-position substituent compared to a quinazoline core.

The general design strategy involves:

-

Hinge Binding: Utilizing the 2-amino group to form hydrogen bonds with the kinase hinge region.

-

Hydrophobic Pocket Occupancy: Introducing a suitable aryl or heteroaryl group at the 6-position via a Suzuki coupling to occupy a nearby hydrophobic pocket.

-

Solvent Front Interaction: Modifying the 5-amino group with polar groups to interact with the solvent-exposed region, enhancing solubility and potency.

Caption: Interaction model of a this compound-derived kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR is target-dependent, general principles have emerged from studies on related diaminopyridine and diaminopyrimidine scaffolds.[2][9][13]

-

The 6-Position Substituent: The nature of the group introduced at the 6-position is often a primary driver of potency and selectivity. Small, electron-rich heterocycles can enhance potency. The choice of linker between the pyridine core and this substituent is also critical.

-

The 5-Amino Group: Acylation or sulfonylation of the 5-amino group can introduce vectors that target specific sub-pockets. In some cases, leaving this group unsubstituted is preferred for maintaining a favorable polarity profile.

-

The 2-Amino Group: This group is often crucial for hinge binding and is typically left as a primary or secondary amine. Alkylation can be used to fine-tune binding but may disrupt the essential hydrogen bonding pattern.

A review of pyridine derivatives with antiproliferative activity found that the presence of -NH2 groups often enhanced activity, while bulky groups or halogen atoms could decrease it, underscoring the delicate balance required in designing these molecules.[2][3]

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for arylating the 6-position of the scaffold.

Objective: To synthesize 6-Aryl-pyridine-2,5-diamine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridine-2,5-diamine.

Future Perspectives and Conclusion

The this compound scaffold is more than just another building block; it is a versatile platform for innovation in medicinal chemistry. Its application is not limited to kinase inhibitors; its unique electronic and structural features make it suitable for exploring other target classes, including GPCRs, ion channels, and epigenetic targets.

Future research will likely focus on:

-

Novel Scaffolds: Using the diamine functionality to construct novel fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are also important pharmacophores.

-

Fragment-Based Drug Design (FBDD): Employing the core scaffold as a starting point in FBDD campaigns to identify novel binding modes and targets.

-

Covalent Inhibitors: Incorporating a reactive moiety (e.g., an acrylamide) onto the scaffold to develop covalent inhibitors for targets with a suitably positioned cysteine residue.

References

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15381–15417. [Link]

-

Kim, H. Y., et al. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 26(15), 4479. [Link]

-

ResearchGate. (n.d.). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. Retrieved from [Link]

-

ChemBK. (2024). 6-BROMOPYRIDINE-2,3-DIAMINE. [Link]

-

Sbardella, G., et al. (2012). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. Bioorganic & Medicinal Chemistry, 20(2), 844-853. [Link]

-

ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

Villalobos-Hernandez, J. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(4), 3328. [Link]

-

Duch, D. S., et al. (1983). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 43(3), 987-992. [Link]

-

Pinto, A., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 7, 41485. [Link]

-

Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. [Link]

-

Jovanovic, M. V., & Paudler, W. W. (1972). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 37(21), 3379–3381. [Link]

-

Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]

-

ChemRxiv. (n.d.). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from [Link]

-

Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-462. [Link]

-

Axtman, A. D., et al. (2020). PKIS deep dive yields a chemical starting point for dark kinases and a cell active BRSK2 inhibitor. Scientific Reports, 10(1), 15993. [Link]

-

Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. [Link]

-

Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5977-5991. [Link]

-

Li, X., et al. (2014). Discovery of a Series of 2,5-diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase With in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(12), 5112-5128. [Link]

-

ResearchGate. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

Markees, D. G., Dewey, V. C., & Kidder, G. W. (1960). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 2(4), 329-334. [Link]

-

MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1260850-28-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Bromopyridine-2,5-diamine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 6-Bromopyridine-2,5-diamine has emerged as a highly valuable and versatile scaffold, offering a unique combination of reactive sites that enable the synthesis of a diverse array of fused heterocyclic systems.[1] Its strategic placement of two amino groups and a bromine atom on the pyridine ring provides medicinal chemists with a powerful tool for generating potent and selective inhibitors of various protein kinases, a class of enzymes frequently implicated in diseases such as cancer.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and an exploration of the chemical principles that underpin its utility.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1260850-28-9 |

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of substituted diaminopyridines have been reported, a direct and reliable protocol for the preparation of this compound is often a multi-step process. The synthesis frequently involves the strategic introduction of amino and bromo functionalities onto the pyridine core. One plausible synthetic route, based on established methodologies for related compounds, could involve the nitration of a suitable aminopyridine precursor, followed by reduction and subsequent bromination. The precise control of reaction conditions is critical to achieve the desired regioselectivity.

For instance, a general approach to synthesizing diaminobromopyridines might start from a commercially available diaminopyridine, which is then selectively brominated. Alternatively, a brominated pyridine precursor can undergo sequential amination reactions. The synthesis of related compounds, such as 2-amino-6-bromopyridine, has been achieved through various methods, including the cyclization of acyclic precursors or the functionalization of existing pyridine rings.[3]

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the two amino groups offer sites for cyclization, acylation, and other derivatizations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[4]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[5] In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, enabling extensive exploration of the chemical space around the pyridine core to optimize biological activity.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 6-aryl-pyridine-2,5-diamine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a dry Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridine-2,5-diamine.[2][6]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction can be employed to introduce a variety of amino substituents at the 6-position of the pyridine ring, further expanding the diversity of accessible derivatives.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound

Objective: To synthesize a 6-(substituted amino)-pyridine-2,5-diamine derivative.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-5 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.

-

Add anhydrous toluene and stir the mixture for a few minutes.

-

Add this compound and the amine to the reaction mixture.

-

Heat the reaction mixture to reflux with stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

Cyclization Reactions of the Diamine Functionality

The vicinal amino groups at the 2- and 5-positions of the pyridine ring are poised for cyclization reactions to form fused heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazino[2,3-b]pyridines, a scaffold present in numerous biologically active molecules.[1]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery is as a scaffold for the synthesis of protein kinase inhibitors.[2] The pyridine core can mimic the hinge-binding motif of ATP, while the substituents introduced at the 6-position via cross-coupling reactions can be tailored to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

The general workflow for utilizing this compound in a drug discovery program is depicted in the following diagram:

Caption: Workflow for Drug Discovery using this compound.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a robust platform for the creation of diverse and complex molecular architectures. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key scaffold for the development of novel protein kinase inhibitors. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, will empower researchers, scientists, and drug development professionals to fully leverage the potential of this versatile compound in their synthetic endeavors.

References

-

The Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

-

Synlett. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

-

ChemBK. 6-BROMOPYRIDINE-2,3-DIAMINE. Available at: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

- Google Patents. Method for synthesizing 2-amino-6-bromopyridine.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

PubMed Central. Feature Reviews in Medicinal Chemistry. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

- Google Patents. Synthesis method of 2, 5-dibromopyridine.

- Google Patents. 2,6-diaminopyridine derivatives.

-

Dissertation. Synthesis of 2-amino-6-bromopyridine. Available at: [Link]

-

ScienceDirect. A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. Available at: [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available at: [Link]

-

PubMed Central. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Organic Syntheses. 2-bromopyridine. Available at: [Link]

-

SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

-

American Chemical Society. The development of a practical and reliable large-scale synthesis of 2, 6-diamino-4-bromopyridine. Available at: [Link]

- Google Patents. Synthesis method of 2,5-dibromopyridine.

- Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine.

-

PubMed. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Available at: [Link]

-

Semantic Scholar. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

PubMed. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Available at: [Link]

-

NIST WebBook. 2,6-Pyridinediamine. Available at: [Link]

-

Googleapis.com. United States Patent Office. Available at: [Link]

-

Research. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Available at: [Link]

-

University of Calgary. Ch13 - Sample IR spectra. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Reactivity of 6-Bromopyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridine-2,5-diamine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a bromine atom and two amino groups on an electron-deficient pyridine core, presents both opportunities and challenges for selective chemical modification. This guide provides a comprehensive analysis of the reactivity of the amino and bromo groups, delving into the electronic and steric factors that govern their chemoselectivity. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this document serves as a technical resource for scientists seeking to strategically employ this versatile intermediate in complex molecule synthesis. Detailed experimental protocols for key transformations, supported by mechanistic insights and comparative data, are provided to enable robust and reproducible synthetic outcomes.

Introduction: A Molecule of Strategic Importance

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of biologically active compounds, most notably in the development of kinase inhibitors for oncology. Its structure is characterized by three key reactive sites: a nucleophilic amino group at the C2 position, a second nucleophilic amino group at the C5 position, and a bromine atom at the C6 position, which is amenable to a variety of cross-coupling reactions.

The interplay between the electron-donating amino groups and the inductively withdrawing bromine atom, all situated on an inherently electron-deficient pyridine ring, creates a nuanced reactivity profile. Understanding the differential reactivity of these functional groups is paramount for designing efficient and selective synthetic routes. This guide will dissect these reactivity patterns, providing a logical framework for predicting and controlling chemical transformations.

Electronic Landscape and its Influence on Reactivity

The chemical behavior of this compound is fundamentally dictated by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom is electronegative, rendering the ring electron-deficient, particularly at the α- (C2, C6) and γ- (C4) positions. This electron deficiency activates these positions towards nucleophilic attack.

The substituents modulate this electronic landscape:

-

Amino Groups (-NH₂): As strong electron-donating groups through resonance (+M effect), the amino groups at C2 and C5 increase the electron density of the pyridine ring. This donation partially mitigates the ring's inherent electron deficiency and significantly influences the nucleophilicity of the amino groups themselves.

-

Bromo Group (-Br): The bromine atom exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its electronegativity, which further contributes to the electron deficiency of the ring, particularly at the adjacent C6 position. However, it can also be weakly electron-donating through resonance (+M effect) via its lone pairs.

This complex interplay of electronic effects results in a molecule with distinct reactive centers, allowing for chemoselective functionalization under carefully controlled conditions.

Reactivity of the Amino Groups: A Tale of Two Nucleophiles

The two primary amino groups in this compound are not electronically equivalent, leading to differential reactivity. The relative nucleophilicity is influenced by their position relative to the ring nitrogen and the bromo substituent.

-

C2-Amino Group: This amino group is situated ortho to the electron-withdrawing pyridine nitrogen. This proximity reduces its basicity and nucleophilicity compared to an amino group on a benzene ring[1].

-

C5-Amino Group: This amino group is para to the pyridine nitrogen and meta to the bromo group. While still influenced by the ring's electron deficiency, it is generally considered to be the more nucleophilic of the two. This is because the lone pair of the C5-amino group can participate more effectively in resonance with the pyridine ring, increasing its electron density.

This difference in nucleophilicity can be exploited for regioselective reactions such as mono-acylation or mono-alkylation, typically occurring preferentially at the C5-amino group under kinetic control.

Selective Mono-Acylation (A Representative Protocol)

Achieving selective mono-acylation of a diamine requires careful control of reaction conditions to favor reaction at the more nucleophilic site while preventing di-acylation.

Protocol: Selective Mono-Acylation of this compound

-

Objective: To selectively acylate the more nucleophilic C5-amino group.

-

Principle: By using a stoichiometric amount of the acylating agent at low temperatures, the reaction can be controlled to favor mono-acylation at the more reactive C5-amino position. A non-nucleophilic base is used to neutralize the acid byproduct without competing in the reaction.

Step-by-Step Methodology:

-

Preparation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0 eq.) in the same anhydrous solvent to the cooled reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and minimize the formation of the di-acylated product.

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-acylated product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Workflow for selective mono-acylation.

Reactivity of the Bromo Group: A Gateway to Complexity

The bromine atom at the C6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The C6 position is activated towards these reactions due to its proximity to the electron-withdrawing pyridine nitrogen, which facilitates the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling (A Representative Protocol)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Objective: To form a C-C bond at the C6 position by coupling with a boronic acid.

-

Principle: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the cross-coupling of the bromo-pyridine with a boronic acid. The free amino groups are generally tolerated under these conditions, although their basicity may require the use of a stronger inorganic base.

Step-by-Step Methodology:

-

Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-